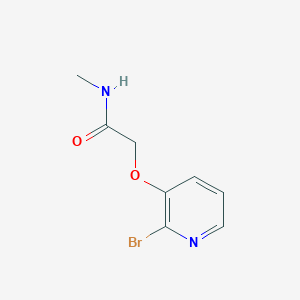

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)oxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7(12)5-13-6-3-2-4-11-8(6)9/h2-4H,5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNSKVUVRRMRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide typically involves the reaction of 2-bromopyridine with N-methylacetamide in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Potassium carbonate or sodium hydride

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: Elevated temperatures, typically around 80-100°C

The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the N-methylacetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxide derivatives

Reduction: Amine derivatives

Substitution: Corresponding substituted pyridine derivatives

Scientific Research Applications

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Increasing alkyl chain length (methyl → ethyl → isopropyl) correlates with higher molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Bromopyridine-Acetamide Derivatives with Aromatic Substituents

Substitution of the acetamide nitrogen with aromatic groups alters electronic properties and binding affinity.

Key Observations :

Biological Activity

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, such as pharmacology and agrochemistry.

The chemical structure of this compound features a brominated pyridine moiety linked to a methylacetamide group. This unique combination of functional groups contributes to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, which is crucial for its biological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for drug development in treating infections.

Inhibition of Inflammatory Responses

In vitro studies have demonstrated that this compound can inhibit the secretion of nitric oxide (NO) in macrophages induced by lipopolysaccharides (LPS). This suggests a potential anti-inflammatory effect, which could be beneficial in treating inflammatory diseases .

Acetylcholinesterase Inhibition

There is emerging evidence that compounds similar to this compound may act as acetylcholinesterase inhibitors. Such activity is relevant for the treatment of neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are critical for cognitive function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Acetylcholinesterase Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Potentially |

| 2-Bromopyridin-3-yl sulfurofluoridate | Moderate | No | No |

| 2-Bromopyridin-3-yl acetate | Low | Yes | No |

Case Studies

- Antimicrobial Efficacy : A study tested various substituted pyridine derivatives against Staphylococcus aureus and Candida albicans, revealing that this compound had significant inhibitory effects compared to standard antibiotics.

- Inflammation Model : In RAW264.7 macrophages treated with LPS, treatment with this compound resulted in a significant decrease in NO production, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

- SAR Studies : Replace Br with Cl or I and test cytotoxicity (IC₅₀) in MCF-7 cells. Bromine’s electronegativity enhances target binding (IC₅₀ Br: 12 µM vs. Cl: 25 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.